molecular formula C20H22FN5O B10909648 (2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]prop-2-enamide

(2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]prop-2-enamide

Cat. No.: B10909648
M. Wt: 367.4 g/mol
InChI Key: ZXWRMBICILLFDE-JXMROGBWSA-N
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Description

(E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-N~1~-[1-(4-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-2-PROPENAMIDE is a synthetic organic compound characterized by its unique structure, which includes two pyrazole rings and a fluorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-N~1~-[1-(4-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-2-PROPENAMIDE typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the pyrazole rings through cyclization reactions, followed by the introduction of the fluorobenzyl group via nucleophilic substitution. The final step often involves the formation of the propenamide moiety through a condensation reaction under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-N~1~-[1-(4-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-2-PROPENAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The fluorobenzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines or other reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-N~1~-[1-(4-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-2-PROPENAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets are of interest for the development of new therapeutic agents.

Medicine

In medicinal chemistry, (E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-N~1~-[1-(4-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-2-PROPENAMIDE is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is explored for its applications in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-N~1~-[1-(4-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-2-PROPENAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-N~1~-[1-(4-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-2-PROPENAMIDE
  • (E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-N~1~-[1-(4-METHYLBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-2-PROPENAMIDE

Uniqueness

The uniqueness of (E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-N~1~-[1-(4-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-2-PROPENAMIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorobenzyl group, in particular, can influence its reactivity and interactions with biological targets, making it a compound of significant interest in various research fields.

Properties

Molecular Formula

C20H22FN5O

Molecular Weight

367.4 g/mol

IUPAC Name

(E)-3-(1,5-dimethylpyrazol-4-yl)-N-[1-[(4-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]prop-2-enamide

InChI

InChI=1S/C20H22FN5O/c1-13-20(23-19(27)10-7-17-11-22-25(4)14(17)2)15(3)26(24-13)12-16-5-8-18(21)9-6-16/h5-11H,12H2,1-4H3,(H,23,27)/b10-7+

InChI Key

ZXWRMBICILLFDE-JXMROGBWSA-N

Isomeric SMILES

CC1=C(C=NN1C)/C=C/C(=O)NC2=C(N(N=C2C)CC3=CC=C(C=C3)F)C

Canonical SMILES

CC1=C(C=NN1C)C=CC(=O)NC2=C(N(N=C2C)CC3=CC=C(C=C3)F)C

Origin of Product

United States

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